![molecular formula C16H12ClN3O4S B2444508 (E)-5-chloro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 477294-58-9](/img/structure/B2444508.png)

(E)-5-chloro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

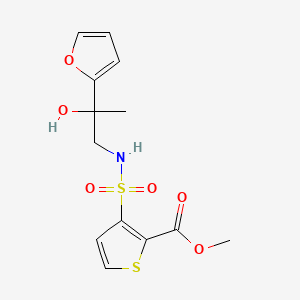

“(E)-5-chloro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide” is a compound that contains a benzo[d]thiazol-2(3H)-one moiety . This moiety is known to be present in bioactive compounds and is expected to find applications in organic and medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, N-phenyl anthranilic acid was used to obtain intermediate compounds, which were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The presence of the benzo[d]thiazol-2(3H)-one moiety was confirmed by these analyses .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and nucleophilic substitution reactions . The intermediate 2-(2-bromoethoxy)benzo[d]thiazole was synthesized and underwent a nucleophilic substitution reaction with 1,2-dibromoethane .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed based on their C, H, and N analysis and the structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data . For example, one of the compounds had a yield of 93% and a melting point of 210–214 °C .科学的研究の応用

Anti-Inflammatory Properties

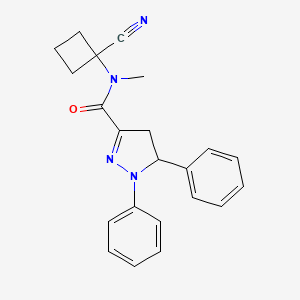

In a study by Jyothi et al., a series of novel derivatives were synthesized from this compound. Specifically, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino)]benzamides (8a–e) and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides (9a–e) were evaluated for their anti-inflammatory activity . Among these derivatives, compounds 8b and 9b, which contain a methoxy group at the sixth position in the benzothiazole ring, demonstrated the highest inhibition of COX-1 (IC50 values of 11.34 µM and 11.21 µM, respectively). Additionally, they exhibited excellent COX-2 selectivity (SI values of 103.09 and 101.90, respectively) and significant inhibition of albumin denaturation (78.28% and 69.64%, respectively).

Anti-Parkinsonian Agents

In another study, 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives were designed and synthesized as potential anti-Parkinsonian agents. These compounds showed activity in alleviating haloperidol-induced catalepsy in mice .

Photophysical Properties

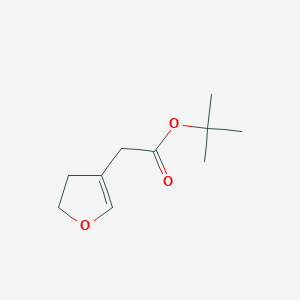

The compound (E)-3-heptyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide was investigated for its photophysical properties. It exhibited enhanced stability of excited states in nonpolar solvents compared to polar ones .

作用機序

Target of Action

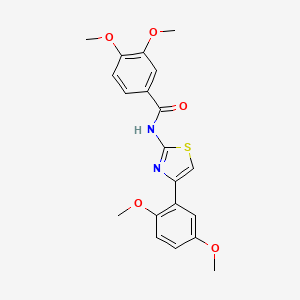

Similar compounds with a benzothiazole ring structure have been reported to target enzymes like cyclooxygenase (cox) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .

Mode of Action

Compounds with similar benzothiazole structures have shown to inhibit cox enzymes . By inhibiting these enzymes, the compounds prevent the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .

Biochemical Pathways

Based on the potential cox inhibition, it can be inferred that this compound may affect the arachidonic acid pathway . This pathway is involved in the production of prostaglandins, which are key mediators of inflammation.

Result of Action

Similar benzothiazole derivatives have shown anti-inflammatory activity by inhibiting cox enzymes and reducing the production of prostaglandins .

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s generally recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam when handling similar compounds .

特性

IUPAC Name |

5-chloro-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O4S/c1-19-14-12(24-2)4-3-5-13(14)25-16(19)18-15(21)10-8-9(17)6-7-11(10)20(22)23/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFIWLVSDXUFIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2SC1=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-chloro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2444428.png)

![Ethyl 2-[(anilinocarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2444432.png)

![3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2444436.png)

![2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2444439.png)

![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione](/img/structure/B2444443.png)

![5-(3-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2444445.png)